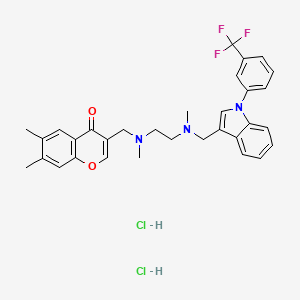
TNF-alpha Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPD 304 is a selective inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation. It promotes the dissociation of TNF trimers, thereby blocking the interaction between TNF and its receptor . This compound has shown potential in inhibiting TNF-α-mediated processes, making it a valuable tool in scientific research.
Preparation Methods
The synthesis of SPD 304 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature . Industrial production methods for SPD 304 are also not widely available, as it is primarily used for research purposes.
Chemical Reactions Analysis
SPD 304 undergoes various chemical reactions, including:
Reduction: Reduction reactions involving SPD 304 are less common and not extensively studied.
Substitution: SPD 304 can participate in substitution reactions, particularly involving its functional groups
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SPD 304 has several scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the inhibition of TNF-α
Biology: Employed in cell signaling studies to understand the role of TNF-α in various biological processes
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and conditions involving TNF-α
Industry: Utilized in the development of new drugs and therapeutic agents targeting TNF-α
Mechanism of Action
SPD 304 exerts its effects by interfering with protein-protein interactions on the contact surfaces of the trimeric TNF-α subunits. This displacement of one of the trimer units results in the dissociation of the trimer and loss of activity at the receptor TNFR1 . The compound inhibits TNFR1 receptor binding to TNF-α with an IC50 of 22 µM in vitro and inhibits TNF-α-mediated stimulation of IkB degradation in HeLa cells with an IC50 of 4.6 µM .
Comparison with Similar Compounds
SPD 304 is unique in its selective inhibition of TNF-α. Similar compounds include:
Thalidomide: Another TNF-α inhibitor, but with different binding properties and potential toxicity.
SPD 304 analogs: Designed to reduce toxicity while maintaining binding affinity for TNF-α
SPD 304 stands out due to its specific mechanism of action and the ability to promote dissociation of TNF trimers, which is not commonly observed in other TNF-α inhibitors .
Properties
CAS No. |
1049741-03-8; 869998-49-2 |
|---|---|
Molecular Formula |
C32H34Cl2F3N3O2 |
Molecular Weight |
620.54 |
IUPAC Name |
6,7-dimethyl-3-[[methyl-[2-[methyl-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]amino]ethyl]amino]methyl]chromen-4-one;dihydrochloride |
InChI |
InChI=1S/C32H32F3N3O2.2ClH/c1-21-14-28-30(15-22(21)2)40-20-24(31(28)39)18-37(4)13-12-36(3)17-23-19-38(29-11-6-5-10-27(23)29)26-9-7-8-25(16-26)32(33,34)35;;/h5-11,14-16,19-20H,12-13,17-18H2,1-4H3;2*1H |
InChI Key |
GOZMBJCYMQQACI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC=C(C2=O)CN(C)CCN(C)CC3=CN(C4=CC=CC=C43)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)
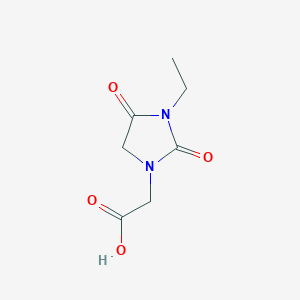
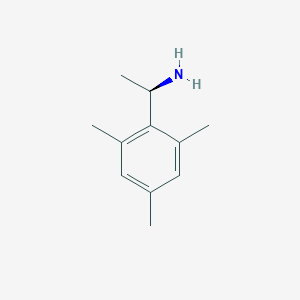
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
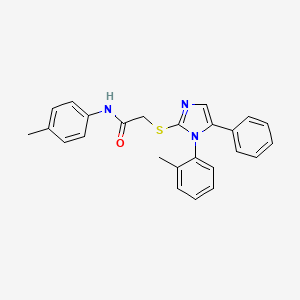
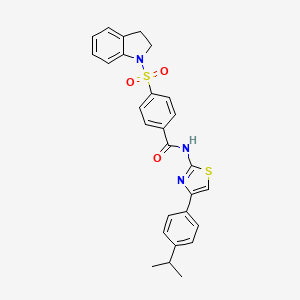
![2-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2383668.png)
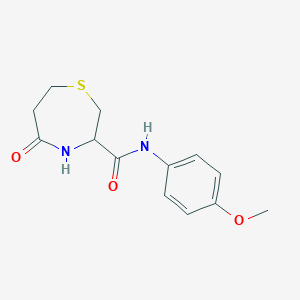
![4-benzyl-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383674.png)
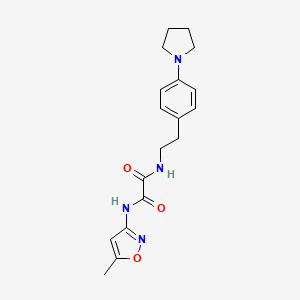
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-2-fluoropyridine-3-sulfonamide](/img/structure/B2383677.png)
![Methyl 3-[4-[(4-chlorophenyl)carbamoyloxy]phenyl]-2-(3-oxo-1H-isoindol-2-yl)propanoate](/img/structure/B2383678.png)
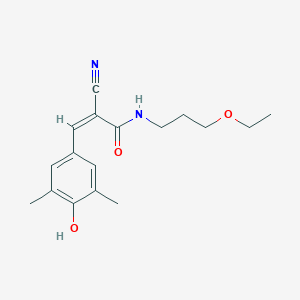
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)
